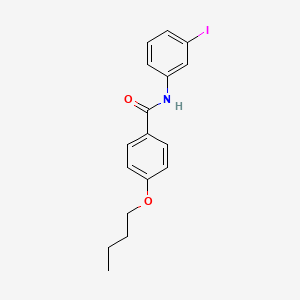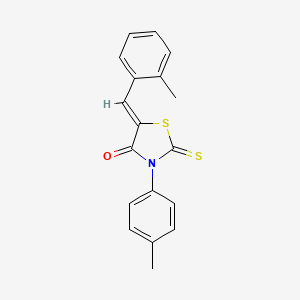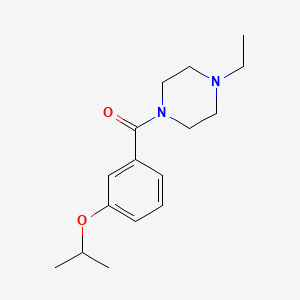
4-butoxy-N-(3-iodophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(3-iodophenyl)benzamide, also known as BIBX1382, is a chemical compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It is a potent and specific inhibitor of the EGFR, which is a transmembrane protein that plays a crucial role in the regulation of cell growth, proliferation, and survival. BIBX1382 has been extensively studied for its potential applications in cancer treatment and other diseases that involve EGFR signaling pathways.
Mechanism of Action
4-butoxy-N-(3-iodophenyl)benzamide exerts its pharmacological effects by selectively inhibiting the tyrosine kinase activity of the EGFR, which is a key mediator of cell growth and survival. The binding of 4-butoxy-N-(3-iodophenyl)benzamide to the ATP-binding site of the EGFR prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. 4-butoxy-N-(3-iodophenyl)benzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
4-butoxy-N-(3-iodophenyl)benzamide has been shown to have significant biochemical and physiological effects on cancer cells and other cell types. In cancer cells, 4-butoxy-N-(3-iodophenyl)benzamide inhibits the activation of the EGFR signaling pathway, leading to the inhibition of cell growth and proliferation. 4-butoxy-N-(3-iodophenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-butoxy-N-(3-iodophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages and other immune cells.
Advantages and Limitations for Lab Experiments
4-butoxy-N-(3-iodophenyl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for the EGFR, which allows for the specific targeting of EGFR signaling pathways. 4-butoxy-N-(3-iodophenyl)benzamide also has good solubility in aqueous and organic solvents, which makes it easy to handle and administer in laboratory experiments. However, there are some limitations to the use of 4-butoxy-N-(3-iodophenyl)benzamide in laboratory experiments, including its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for the research and development of 4-butoxy-N-(3-iodophenyl)benzamide and other EGFR inhibitors. One direction is the development of more potent and selective EGFR inhibitors that can overcome drug resistance and improve the efficacy of cancer treatment. Another direction is the identification of biomarkers that can predict the response to EGFR inhibitors and guide the selection of patients for treatment. Finally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may provide a more effective and personalized approach to cancer treatment.
Synthesis Methods
The synthesis of 4-butoxy-N-(3-iodophenyl)benzamide involves several steps, including the reaction of 3-iodoaniline with 4-butoxybenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-butoxy-N-(3-iodophenyl)benzamide has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR signaling pathway, which is often overexpressed or mutated in cancer cells. 4-butoxy-N-(3-iodophenyl)benzamide also has potential applications in other diseases that involve EGFR signaling, such as inflammatory diseases and skin disorders.
properties
IUPAC Name |
4-butoxy-N-(3-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHURSHBPJCQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-iodophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)
![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)
![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4988364.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)
![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)